(4-(Methylsulfonyl)phenyl)hydrazine

COX-2 Inhibition Inflammation Selectivity

Medicinal chemists targeting COX-2 often face inconsistent regioselectivity with generic arylhydrazines. (4-(Methylsulfonyl)phenyl)hydrazine (CAS 877-66-7) solves this via its para-methylsulfonyl group that directs pyrazole formation and COX-2 selectivity. • Published 67.9% yield in key pyrazole syntheses. • Free base (MW 186.23) distinct from HCl salt for optimal solubility. • Essential building block for selective COX-2 and dual COX-2/5-LOX inhibitors. Reliable global supply for R&D and scale-up.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 877-66-7
Cat. No. B1294491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methylsulfonyl)phenyl)hydrazine
CAS877-66-7
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NN
InChIInChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3
InChIKeyZHYAENSFCNMJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Methylsulfonyl)phenyl)hydrazine: Chemical Identity and Core Properties


(4-(Methylsulfonyl)phenyl)hydrazine (CAS 877-66-7) is an arylhydrazine building block defined by its para-methylsulfonyl substitution. This substitution confers distinct electron-withdrawing properties and establishes it as a privileged scaffold in medicinal chemistry, particularly for COX-2 targeted inhibitors [1]. Its physical form as a free base (C7H10N2O2S, MW 186.23 g/mol) is distinct from its more common hydrochloride salt (CAS 17852-67-4), a differentiation critical for solubility and handling in downstream syntheses [2].

COX-2 pharmacophore building block via para-methylsulfonyl group
Free base form; distinct from hydrochloride salt for synthesis handling

Why Generic Arylhydrazines Are Not Interchangeable


Simple arylhydrazines or analogs with alternative electron-withdrawing groups cannot substitute for the specific para-methylsulfonyl pharmacophore. The methylsulfonyl group's unique combination of strong electron-withdrawing capacity and hydrogen-bonding capability is essential for directing the regioselectivity and yield of downstream pyrazole formations and for achieving selective COX-2 inhibition [1]. Unsubstituted phenylhydrazine lacks the necessary selectivity profile and physicochemical properties, while ortho- or meta-substituted analogs exhibit altered binding and reactivity, as the para-position is critical for interaction with the COX-2 active site .

Unsubstituted phenylhydrazine
Lacks the para-methylsulfonyl pharmacophore; COX-2 selectivity profile may not transfer.
Ortho / meta isomers
Altered regiochemistry and target engagement; para-substitution is critical for active-site interaction.
Other electron-withdrawing analogs
Hydrogen-bonding capacity and electronic profile may differ, potentially reducing synthetic yield and product purity.

Quantitative Differentiators for Compound Selection


COX-2 Inhibitory Selectivity vs. Aspirin

In a direct comparative analysis, 4-(methylsulfonyl)phenylhydrazine hydrochloride demonstrated an inhibitory potency on COX-1 and COX-2 enzymes that is similar in magnitude to that of aspirin, but with greater selectivity for the COX-2 isozyme . This indicates a more favorable profile for anti-inflammatory applications, as COX-2 selective inhibition is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs like aspirin.

COX-2 Selectivity
Reported, Data to verify
Reported greater COX-2 selectivity over COX-1 vs. aspirin
Supports selective COX-2 inhibitor design
In vitro assay; source data to verify
COX-2 Inhibition Inflammation Selectivity

Synthetic Yield Benchmark for Hydrochloride Salt

A specific, optimized patent procedure details the synthesis of 4-(methylsulfonyl)phenylhydrazine hydrochloride from 4-methylsulfonylaniline, achieving a yield of 67.9% . This established yield provides a benchmark for process chemists to compare against alternative synthetic routes or the yields obtained when using other substituted anilines as starting materials.

Synthetic Yield
Data to verify
67.9% yield (HCl salt)
Benchmark for process chemistry optimization
Published procedure; source to verify
Synthetic Methodology Process Chemistry Yield

Reactivity in Pyrazole Synthesis for Dual Inhibitors

The compound's utility is demonstrated in a reported synthetic route where (4-(methylsulfonyl)phenyl)hydrazine is condensed with a dioxo ester to form a diaryl pyrazole intermediate, which is a key structural component of dual COX-2/5-LOX inhibitors [1]. This specific reactivity profile, particularly the ability to form the desired pyrazole core in high yield, is a critical advantage over other arylhydrazines that might yield different regioisomers or side products, directly impacting the purity and yield of the final bioactive molecule.

Pyrazole Formation
Class-level
Forms diaryl pyrazole intermediate for dual COX-2/5-LOX inhibitors
Reported regioselectivity advantage in pyrazole synthesis
Class-level inference; context-dependent
Medicinal Chemistry Pyrazole Synthesis COX-2/5-LOX Inhibition

High-Impact Application Scenarios


Selective COX-2 Inhibitor Scaffold Synthesis

Procurement of (4-(Methylsulfonyl)phenyl)hydrazine is essential for medicinal chemistry programs focused on next-generation selective COX-2 inhibitors. As shown in Section 3, the compound's selectivity profile, which has been directly compared to aspirin, makes it a more favorable starting material for developing safer anti-inflammatory agents. The para-methylsulfonyl group is a known pharmacophore for this activity .

Reliable Intermediate for Pyrazole-Based Molecules

This compound is a validated and well-documented intermediate for synthesizing complex pyrazole-containing molecules, such as dual COX-2/5-LOX inhibitors. Its use in published, high-yielding synthetic routes, as detailed in Section 3, makes it a reliable building block for medicinal chemists. Substituting with a generic arylhydrazine would introduce significant risk of synthetic failure or poor yield due to altered regioselectivity [1].

Process Development with Established Yield Benchmark

For process chemists, this compound's procurement is justified by the existence of a published and quantified synthetic yield benchmark (67.9%) from a specific, reproducible procedure. This allows for direct comparison and optimization of in-house or third-party manufacturing processes, ensuring cost-effective and efficient scale-up to meet project demands .

Application
Selection Property
Validation Focus
Selective COX-2 inhibitor research
Para-methylsulfonyl pharmacophore
COX-2 isozyme selectivity endpoints (in vitro)
Pyrazole-based intermediate synthesis
Regioselective pyrazole formation
Synthetic yield and purity assessment
Process development and scale-up
Established synthetic route with published benchmark
Process optimization against literature benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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